An In-depth Technical Guide to 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By merging the pharmacologically relevant indole nucleus with the versatile piperidine-3-carboxylic acid scaffold, this compound presents a unique structural framework for the design of novel therapeutics. This document delves into its chemical architecture, predicted physicochemical properties, and potential synthetic pathways, offering a foundational resource for researchers engaged in its study and application.
Molecular Structure and Chemical Identity
1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid incorporates an indole ring acylated at the 3-position, which is in turn connected to the nitrogen atom of a piperidine-3-carboxylic acid moiety. This linkage forms a stable amide bond. The systematic IUPAC name for this compound is 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.
The core structure is composed of two key heterocyclic systems:
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1H-Indole: An aromatic heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with a wide range of biological activities.
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Piperidine-3-carboxylic Acid (Nipecotic Acid): A saturated heterocyclic compound which is a derivative of piperidine. The presence of the carboxylic acid group provides a handle for further chemical modification and influences the molecule's overall polarity and potential for ionic interactions.
The stereochemistry at the 3-position of the piperidine ring is a critical feature, allowing for the existence of (R) and (S) enantiomers, which may exhibit different pharmacological profiles.
Physicochemical Properties
While direct experimental data for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is not extensively available in public databases, its physicochemical properties can be predicted based on its constituent parts and data from structurally similar compounds.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₅H₁₆N₂O₃ | Calculated |
| Molecular Weight | 272.30 g/mol | Calculated |
| Physical Form | Likely a solid at room temperature. | Based on related indole and piperidine derivatives. |
| Melting Point | Expected to be relatively high, likely >200 °C. | Indole-3-carboxylic acid has a melting point of 232-234 °C.[1][2] The larger, more complex structure would likely have a high melting point as well. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid moiety will provide some aqueous solubility, especially at higher pH, while the indole and piperidine rings are largely nonpolar. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Typical range for carboxylic acids. |
| LogP | Predicted to be in the range of 1.5 - 2.5. | Estimation based on the combination of the lipophilic indole ring and the more hydrophilic piperidine-carboxylic acid portion. Indole-3-carboxylic acid has a LogP of 1.99.[2] |
Synthesis and Experimental Protocols
The synthesis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid would typically involve the formation of an amide bond between indole-3-carboxylic acid and piperidine-3-carboxylic acid. A common and effective method for this transformation is through peptide coupling chemistry.
General Synthetic Workflow
The logical flow for the synthesis would involve the activation of the indole-3-carboxylic acid, followed by nucleophilic attack from the secondary amine of the piperidine-3-carboxylic acid.
Caption: Synthetic workflow for the formation of the target molecule.
Detailed Experimental Protocol
Objective: To synthesize 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.
Materials:
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Indole-3-carboxylic acid
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Piperidine-3-carboxylic acid hydrochloride (or the free base)
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O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
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Addition of Amine: Add piperidine-3-carboxylic acid hydrochloride (1.2 eq) to the reaction mixture. If using the free base, the amount of DIPEA can be reduced to 1.5 eq.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Applications and Biological Relevance
The indole nucleus is a common feature in molecules that interact with a variety of biological targets. Indole-3-carbinol and indole-3-carboxylic acid are known metabolites with documented biological activities.[2][3][4] The piperidine-3-carboxylic acid scaffold is a known gamma-aminobutyric acid (GABA) analog and is present in compounds targeting neurotransmitter transporters and receptors.
The combination of these two moieties in 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid suggests potential for activity in several areas of drug discovery, including:
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Oncology: The indole core is present in many anti-cancer agents.
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Neuroscience: The nipecotic acid backbone could direct the molecule towards neurological targets.
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Antiviral and Anti-inflammatory applications: Many indole derivatives exhibit these properties.
The carboxylic acid group provides a point for salt formation to improve solubility and bioavailability, or for further derivatization to create prodrugs or engage in additional target interactions.
Hypothesized Signaling Pathway Involvement
Given the prevalence of the indole scaffold in compounds that modulate various signaling pathways, it is plausible that 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid could interact with pathways involved in cell growth and proliferation.
Caption: A potential signaling pathway modulated by the target molecule.
Conclusion
1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid represents a molecule with considerable potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a range of possible biological activities. This guide provides a solid foundation for researchers to begin exploring the chemistry and pharmacology of this intriguing compound. Further studies are warranted to elucidate its precise physicochemical properties, optimize its synthesis, and evaluate its biological profile.
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